2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt, commonly known as lobaplatin, is a platinum-containing compound that plays a significant role in oncology as an antitumor agent. Its chemical structure features a cyclobutyl ring, an aminomethyl group, and a hydroxypropanoic acid moiety, which contribute to its unique pharmacological properties. The compound is classified under platinum-based antitumor agents and has been noted for its effectiveness against various cancers, including breast cancer and small cell lung cancer.
The compound is identified by the Chemical Abstracts Service number 131374-93-1. It has been studied for its potential as a third-generation antitumor drug, offering an alternative to traditional platinum-based therapies like cisplatin and carboplatin.
Lobaplatin is classified as an antineoplastic agent, specifically within the category of platinum-containing drugs. This classification is based on its mechanism of action, which involves the interaction with DNA to inhibit cancer cell proliferation.
The synthesis of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt typically involves the reaction of platinum salts with appropriate organic precursors. One common method includes:
Lobaplatin undergoes various chemical reactions that are crucial for its antitumor activity:
The binding affinity to DNA is influenced by the unique cyclobutyl structure, which may enhance selectivity towards cancer cells compared to normal cells.
Lobaplatin exerts its antitumor effects primarily through:
Studies indicate that lobaplatin has a distinct mechanism compared to earlier platinum drugs, potentially leading to reduced side effects and improved therapeutic outcomes.
Lobaplatin is primarily utilized in oncology for its antitumor properties. Its applications include:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2